molecular formula C6H9NO B1403729 3-Ethyloxetane-3-carbonitrile CAS No. 1414513-71-5

3-Ethyloxetane-3-carbonitrile

Cat. No. B1403729
CAS RN: 1414513-71-5
M. Wt: 111.14 g/mol
InChI Key: DPUBRFLYKUYNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as polyoxetanes, has been reported. These are branched polyethers synthesized from oxetanes—four-member cyclic ethers bearing hydroxymethyl groups—via ring-opening polymerization . A series of polyoxetanes were synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane as a core molecule .


Molecular Structure Analysis

While specific molecular structure analysis of “3-Ethyloxetane-3-carbonitrile” is not available, studies on similar compounds like oxetanes have been conducted. For instance, Fokin and co-workers modeled the ring expansion of an unsubstituted epoxide computationally at the density functional theory MP2 level of theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like oxetanes have been studied. For example, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Scientific Research Applications

Antimicrobial Activities and Dyeing Applications

  • Synthesis and Antimicrobial Activity : 3-Ethyloxetane-3-carbonitrile derivatives have been synthesized and found to exhibit antimicrobial activities. These derivatives have shown promising activities against various bacterial strains and yeast, indicating their potential in antimicrobial applications (Al-Etaibi et al., 2014).
  • Applications in Dyeing Polyester Fabrics : Compounds derived from this compound have been employed in the dyeing of polyester fabrics. These dyes displayed moderate to excellent fastness properties against light, perspiration, and washing (Al-Etaibi et al., 2013).

Photovoltaic and Electrical Properties

  • Photovoltaic Properties : Derivatives of this compound have been used in organic–inorganic photodiode fabrication. Studies have shown that these derivatives exhibit photovoltaic properties and are suitable for use as photodiodes (Zeyada et al., 2016).

Synthesis and Biological Activity Studies

  • Synthesis of Furan Derivatives : Research has involved the synthesis of furan derivatives, including this compound, and their evaluation for antibacterial and antifungal activities. These compounds have shown significant activity against various bacteria and fungi (Loğoğlu et al., 2010).

Heterocyclic Compound Synthesis

  • Synthesis of Spiro-Oxindole Derivatives : this compound has been used in the synthesis of spiro-oxindole derivatives through three-component reactions, highlighting its role in the efficient synthesis of complex organic compounds (Alizadeh & Moafi, 2015).

Reaction Mechanisms and Catalysis

  • Theoretical Study on Reaction Mechanisms : Density Functional Theory (DFT) has been employed to study the reaction mechanisms involving this compound, particularly focusing on its synthesis catalyzed by magnesium and lithium ethoxides (Heng et al., 2009), (Hu et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “3-Ethyloxetane-3-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has a hazard classification of Acute Tox. 4 Oral .

Mechanism of Action

Target of Action

Oxetanes, a class of compounds to which 3-ethyloxetane-3-carbonitrile belongs, are known to be involved in photoinitiated cationic polymerization . This suggests that the compound may interact with certain types of polymers or polymer precursors.

Mode of Action

This compound, like other oxetanes, is believed to participate in cationic polymerization reactions These reactions involve the formation of cations, or positively charged molecules, which can react with other compounds to form polymers

Biochemical Pathways

Oxetanes in general are known to participate in cationic polymerization reactions . These reactions can lead to the formation of various types of polymers, which can have numerous downstream effects depending on their structure and properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds, including this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of cationic polymerization reactions . .

Biochemical Analysis

Biochemical Properties

3-Ethyloxetane-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with polar nitrile groups, which are essential for enhancing the transport properties of certain biomolecules . For instance, in polyoxetane-based polymer electrolytes, the coordination of lithium ions with the nitrile groups of this compound significantly improves ionic transport properties . Additionally, the compound’s interaction with various enzymes and proteins can influence the stability and reactivity of biochemical systems.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Its influence on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nitrile groups can enhance the coordination and transport of ions within cells, thereby impacting cellular metabolism and signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitrile groups play a pivotal role in its binding interactions with enzymes and proteins, facilitating the coordination of ions and enhancing biochemical reactions . Additionally, this compound can inhibit or activate specific enzymes, thereby modulating metabolic pathways and cellular processes. The compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins, leading to alterations in the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability is influenced by its chemical structure and environmental conditions . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression, metabolic activity, and cellular signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s nitrile groups facilitate its participation in biochemical reactions, influencing the synthesis and degradation of metabolites . Additionally, this compound can affect the activity of key metabolic enzymes, thereby altering the overall metabolic landscape of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with nitrile groups enhances its coordination with ions, facilitating its transport across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity within cells.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s nitrile groups play a crucial role in its localization, facilitating its interaction with specific proteins and organelles . This localization can impact the compound’s activity and function, influencing various cellular processes and biochemical reactions.

properties

IUPAC Name

3-ethyloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-6(3-7)4-8-5-6/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUBRFLYKUYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyloxetane-3-carbonitrile
Reactant of Route 2
3-Ethyloxetane-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Ethyloxetane-3-carbonitrile
Reactant of Route 4
3-Ethyloxetane-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Ethyloxetane-3-carbonitrile
Reactant of Route 6
3-Ethyloxetane-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.